3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that features a bicyclo[1.1.1]pentane core with a bromophenyl group attached at the 3-position and an amine group at the 1-position. This compound is part of a class of molecules known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for benzene rings in medicinal chemistry, providing enhanced metabolic stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the metal-free homolytic aromatic alkylation of benzene derivatives . This approach is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production. The use of continuous flow reactors and other modern industrial techniques could further enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro or other oxidized derivatives, or reduced to form secondary or tertiary amines.
Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere for benzene rings to improve the pharmacokinetic properties of drug candidates.
Materials Science: Employed in the design of molecular rods, rotors, and other supramolecular structures.
Chemical Biology: Utilized in the synthesis of biologically active molecules and probes.
Pharmaceuticals: Investigated for its potential therapeutic effects and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity for these targets. The bromophenyl group can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions .
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine: Lacks the bromine substituent, which can affect its reactivity and binding properties.
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine: Similar structure but with the bromine atom in a different position, which can influence its chemical behavior and biological activity.
Bicyclo[1.1.1]pentane Derivatives: Various derivatives with different substituents at the 1, 3, or other positions, each with unique properties and applications.
Uniqueness
3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both the bromophenyl and amine groups, which provide a combination of reactivity and functionality not found in other similar compounds. This makes it a valuable building block in synthetic chemistry and drug development .
Properties
IUPAC Name |
3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10/h1-4H,5-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFZOTOCUIDXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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